2-(Methylthio)-N-(quinolin-8-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)-N-(quinolin-8-yl)nicotinamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline moiety attached to a nicotinamide core, with a methylthio group at the 2-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(quinolin-8-yl)nicotinamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Attachment of the Nicotinamide Core: The quinoline derivative is then reacted with nicotinic acid or its derivatives under appropriate conditions to form the nicotinamide core.
Introduction of the Methylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylthio)-N-(quinolin-8-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of novel materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 2-(Methylthio)-N-(quinolin-8-yl)nicotinamide involves its interaction with molecular targets and pathways. For instance, it has been shown to activate stress response pathways and induce autophagy in cancer cells . The compound increases the expression of genes such as HSPA5, DDIT3, TRIB3, and ATF3, which are involved in the stress response. Additionally, it enhances the expression of autophagy-related genes like WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B .
Vergleich Mit ähnlichen Verbindungen
2-(Methylthio)-N-(quinolin-8-yl)nicotinamide can be compared with other quinoline and nicotinamide derivatives:
Quinolin-8-yl-nicotinamide (QN519): Similar in structure but lacks the methylthio group.
Quinolin-8-yloxy Zinc (II) Phthalocyanine: Used in photodynamic therapy for cancer treatment.
Quinoxalin-2(1H)-ones:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H13N3OS |
---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
2-methylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H13N3OS/c1-21-16-12(7-4-10-18-16)15(20)19-13-8-2-5-11-6-3-9-17-14(11)13/h2-10H,1H3,(H,19,20) |
InChI-Schlüssel |
PXHAQRXJCQMLII-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.